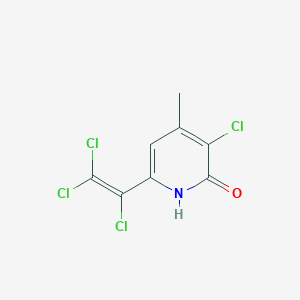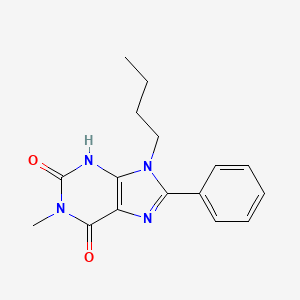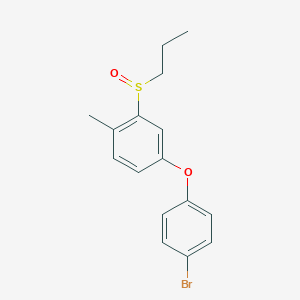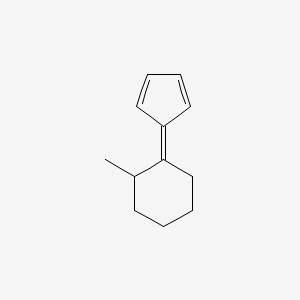
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridine family Compounds in this family are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Materials: The synthesis may begin with a pyridine derivative.
Chlorination: Introduction of chlorine atoms through chlorination reactions.
Methylation: Addition of a methyl group using methylating agents.
Trichloroethenylation: Incorporation of the trichloroethenyl group through specific reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale reactions with optimized conditions for yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining specific temperatures and pressures to ensure optimal reaction conditions.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of chlorine or other groups with different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical studies.
Medicine: Possible applications in drug development.
Industry: Use in the production of agrochemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylpyridine: Lacks the trichloroethenyl group.
4-Methyl-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the chlorine atom.
3-Chloro-6-(trichloroethenyl)pyridin-2(1H)-one: Lacks the methyl group.
Uniqueness
The unique combination of chlorine, methyl, and trichloroethenyl groups in 3-Chloro-4-methyl-6-(trichloroethenyl)pyridin-2(1H)-one may confer specific chemical properties and reactivity that distinguish it from similar compounds.
Properties
CAS No. |
61123-30-6 |
|---|---|
Molecular Formula |
C8H5Cl4NO |
Molecular Weight |
272.9 g/mol |
IUPAC Name |
3-chloro-4-methyl-6-(1,2,2-trichloroethenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C8H5Cl4NO/c1-3-2-4(6(10)7(11)12)13-8(14)5(3)9/h2H,1H3,(H,13,14) |
InChI Key |
HCQMGORWEWMTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C(=C(Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)


![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)

![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)


![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)


